molecular formula C4H9NO2 B122546 (3S,4R)-4-Aminotetrahydrofuran-3-ol CAS No. 153610-14-1

(3S,4R)-4-Aminotetrahydrofuran-3-ol

Cat. No. B122546
CAS RN: 153610-14-1
M. Wt: 103.12 g/mol
InChI Key: HQVKXDYSIGDGSY-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure analysis of “(3S,4R)-4-Aminotetrahydrofuran-3-ol” is not available in the sources I searched .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3S,4R)-4-Aminotetrahydrofuran-3-ol” are not available in the sources I searched .

Scientific Research Applications

Biochemistry

“(3S,4R)-4-aminooxolan-3-ol” has been used in biochemistry, particularly in the selection of genetically engineered cells in both eukaryotes and prokaryotes . It’s a laboratory-grade compound that plays a crucial role in the development and testing of new genetic modifications .

Antibiotics

This compound is structurally related to G418 sulfate (geneticin), an aminoglycoside antibiotic isolated from Micromonospora rhodorangea . It’s a bacteriostatic that prevents polypeptide formation by inhibiting the elongation step of polypeptide synthesis .

Glycosidase Inhibitors

Iminosugars, which are sugar mimetics present in plants and microorganisms, can formally result from the replacement of the endocyclic oxygen atoms monosaccharides by a basic nitrogen . “(3S,4R)-4-aminooxolan-3-ol” is an aminocyclopentitol, a type of iminosugar, and has been proposed as a source for therapeutic agents due to its ability to inhibit carbohydrate-processing enzymes such as glucosidases .

Therapeutic Agents

Two derivatives of the natural iminosugar deoxynojirimycin (DNJ) are now marketed drugs: miglitol for the treatment of type 2 diabetes and miglustat for the treatment of the lysosomal storage disorders Gaucher’s and Nieman–Pick type 2 diseases . As an aminocyclopentitol, “(3S,4R)-4-aminooxolan-3-ol” could potentially have similar therapeutic applications .

Synthesis of Other Compounds

“(3S,4R)-4-aminooxolan-3-ol” can be used as a starting material in the synthesis of other complex compounds . For example, it has been used in the stereoselective synthesis of aminocyclopentitol V .

Research and Development

As a laboratory-grade compound, “(3S,4R)-4-aminooxolan-3-ol” is used in various research and development applications . Its properties make it a valuable tool in the exploration of new scientific theories and the development of innovative techniques .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with the ebolavirus glycoprotein . This interaction destabilizes the protein, which may be the mechanism of inhibition . Another potential target could be the Leukotriene B4 receptor 1 (LTB4R), which is involved in many pertinent biochemical pathways .

Mode of Action

Similar compounds have been shown to inhibit viral entry by binding the glycoprotein and destabilizing the prefusion conformation . This suggests that (3S,4R)-4-aminooxolan-3-ol might interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that similar compounds have been shown to act as an electron donor for many redox enzymes, including nitric oxide synthetase . They are also involved in many pertinent biochemical pathways, including the formation of carbohydrate from CO2 during photosynthesis, maintenance of high levels of reduced glutathione in erythrocytes, reduction of thioredoxin, and formation of free radicals in immune cells which are used to destroy pathogens .

Pharmacokinetics

Similar compounds have been shown to be well absorbed from the gastrointestinal tract and undergo first pass metabolism in the liver . The parent drug is converted to inactive metabolites .

Result of Action

Similar compounds have been shown to transform into a 1:1 mixture of two meso forms of a compound, proving the operation of an inversion mechanism and consistent with direct nucleophilic displacement of the leaving group in the substrate .

Action Environment

It’s worth noting that similar compounds have been shown to have enhanced effectiveness in clinical environments as opposed to controlled trials .

properties

IUPAC Name

(3S,4R)-4-aminooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKXDYSIGDGSY-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-aminooxolan-3-ol

CAS RN

330975-13-8
Record name rac-(3R,4S)-4-aminooxolan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.